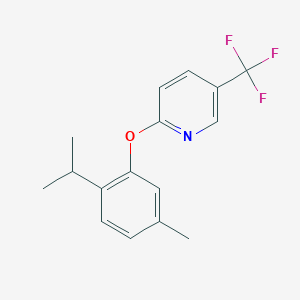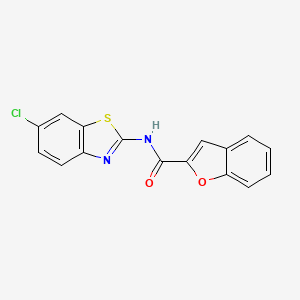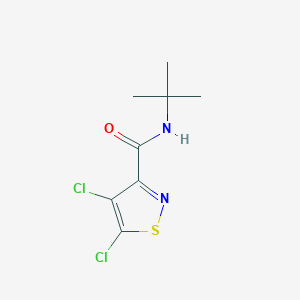
2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has been extensively studied for its potential therapeutic applications in various diseases. In
Mécanisme D'action
2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine binds to the active site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and downstream pathways. This leads to the inhibition of B-cell activation, proliferation, and survival, which is critical in the pathogenesis of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent anti-tumor activity in B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also been shown to have anti-inflammatory effects in various animal models of autoimmune diseases, including rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine has several advantages as a research tool, including its potency, selectivity, and favorable pharmacokinetic properties. However, it also has some limitations, including its potential off-target effects and the need for further optimization to improve its efficacy and safety.
Orientations Futures
There are several future directions for the development of 2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine and related compounds. These include the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the development of combination therapies with other targeted agents. Furthermore, this compound may have potential applications in other diseases beyond B-cell malignancies and autoimmune diseases, such as solid tumors and viral infections.
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine is synthesized through a multi-step process involving the reaction of 2-isopropyl-5-methylphenol with 2,3,5,6-tetrafluoropyridine, followed by the reaction of the resulting intermediate with trifluoromethyl iodide. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit BTK, a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)13-6-4-11(3)8-14(13)21-15-7-5-12(9-20-15)16(17,18)19/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTGEGKBUIBWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)


![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)

![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)


![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)


![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)
![2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5741376.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)